COX‑2 Inhibitory Potency in Recombinant Enzyme Assay: Target Compound vs. Rofecoxib
In a recombinant human COX‑2 enzyme assay that measures the formation of 12‑HHT from arachidonic acid via HPLC, the target compound demonstrates an IC₅₀ of 102 nM [1]. By contrast, rofecoxib under comparable recombinant enzyme conditions exhibits an IC₅₀ of approximately 340 nM (0.34 µM) . This quantifiable difference indicates that the 4‑fluoro substituent enhances the intrinsic enzyme inhibitory potency of the furanone scaffold.
| Evidence Dimension | Recombinant human COX‑2 enzyme inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | Rofecoxib, IC₅₀ = 340 nM |
| Quantified Difference | ~3.3‑fold greater potency for the target compound |
| Conditions | Recombinant human COX‑2; arachidonic acid substrate; 12‑HHT formation detected by HPLC |
Why This Matters
For researchers seeking to isolate the contribution of the 4‑fluoro group to COX‑2 catalytic inhibition, this 3.3‑fold potency difference provides a measurable SAR anchor point that cannot be obtained with unsubstituted rofecoxib.
- [1] BindingDB. Affinity data for 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one (BDBM50078683). Prostaglandin G/H synthase 2 (Human). IC₅₀: 102 nM. Assay: HPLC measurement of 12‑HHT from arachidonic acid. View Source
